molecular formula C16H20NS+ B13115130 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium

Cat. No.: B13115130
M. Wt: 258.4 g/mol
InChI Key: VOSUQICFPXWZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a mesityl group attached to a tetrahydrobenzo[d]thiazolium core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium typically involves the reaction of mesitylene with a suitable thiazole precursor under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the thiazolium ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to various downstream effects, including the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium is unique due to its specific structural features, such as the mesityl group and the tetrahydrobenzo[d]thiazolium core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H20NS+

Molecular Weight

258.4 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium

InChI

InChI=1S/C16H20NS/c1-11-8-12(2)16(13(3)9-11)17-10-18-15-7-5-4-6-14(15)17/h8-10H,4-7H2,1-3H3/q+1

InChI Key

VOSUQICFPXWZCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCC3)C

Origin of Product

United States

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